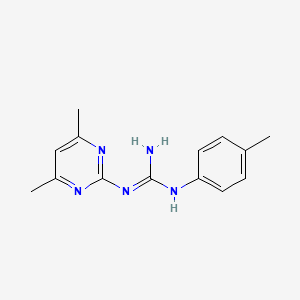
N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-Dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)guanidine (DMPPMG) is a small organic molecule that has been studied for its potential applications in a variety of fields such as chemical synthesis, medicinal chemistry, and biochemistry. DMPPMG is a versatile compound that can be used as a reactant in a variety of reactions, as well as a catalyst in others. It is also known to have a number of biochemical and physiological effects.
科学研究应用
N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)guanidine has been studied for its potential applications in a variety of fields, such as chemical synthesis, medicinal chemistry, and biochemistry. In chemical synthesis, N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)guanidine can be used as a reactant in a variety of reactions, as well as a catalyst in others. In medicinal chemistry, it has been studied for its potential use as an anti-inflammatory and anti-cancer drug. In biochemistry, it has been studied for its potential use as a tool for studying enzyme-substrate interactions.
作用机制
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)guanidine is not completely understood. However, it is believed to interact with enzymes in the body, leading to changes in their activity. It is also believed to interact with other molecules in the body, leading to changes in their activity. These changes can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)guanidine has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to have anti-inflammatory and anti-cancer properties. In addition, it has been shown to reduce the production of reactive oxygen species (ROS) in cells.
实验室实验的优点和局限性
The main advantage of using N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)guanidine in lab experiments is its versatility. It can be used as a reactant in a variety of reactions, as well as a catalyst in others. It is also relatively easy to synthesize and is relatively stable under a variety of conditions. The main limitation is that it is not completely understood how it interacts with enzymes in the body and how it leads to changes in their activity.
未来方向
The potential future directions of N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)guanidine include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. It could also be used as a tool for studying enzyme-substrate interactions, as well as for the development of new therapeutic agents. Additionally, it could be used as a catalyst for the synthesis of other compounds. Finally, it could be used in the development of new diagnostic tools.
合成方法
N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)guanidine is synthesized from 4,6-dimethylpyrimidine-2-carbaldehyde and 4-methylphenylguanidine. The reaction is catalyzed by a strong base such as sodium hydroxide, and yields a product with >90% purity. The reaction is typically carried out in a two-step process, with the first step involving an aldol condensation between the two reactants, followed by the second step, which is a nucleophilic substitution. The reaction is typically carried out at room temperature and is relatively fast, with the reaction time ranging from 1-3 hours.
属性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methylphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-9-4-6-12(7-5-9)18-13(15)19-14-16-10(2)8-11(3)17-14/h4-8H,1-3H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOMRKDJDHSPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)guanidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

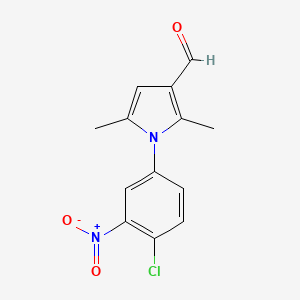
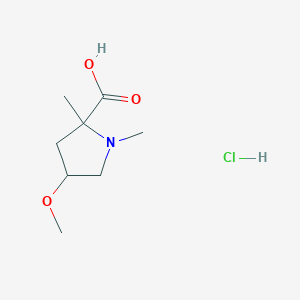

![(Z)-methyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2906612.png)
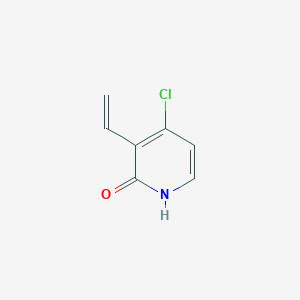
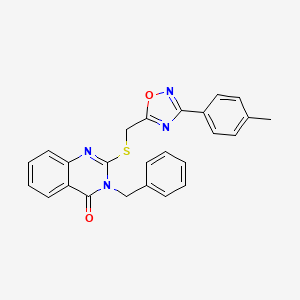
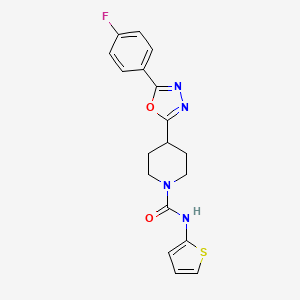
![2-{3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2906621.png)

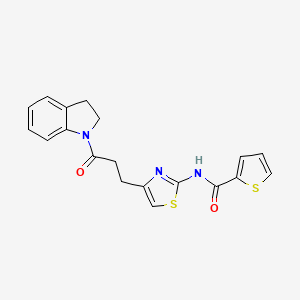
![9-(3,5-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
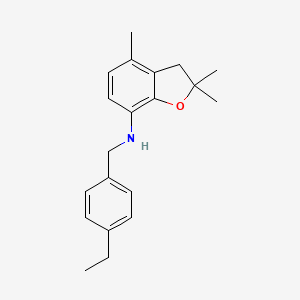

![N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906631.png)